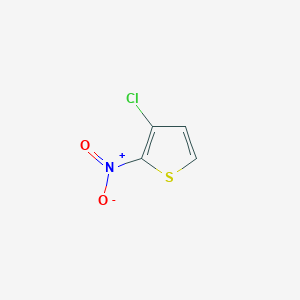

3-Chloro-2-nitrothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

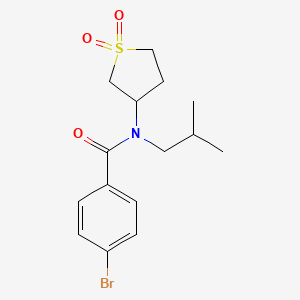

3-Chloro-2-nitrothiophene is a chemical compound with a molecular weight of 163.58 . It is a solid substance at ambient temperature .

Synthesis Analysis

The synthesis of 3-Chloro-2-nitrothiophene involves various methods. One such method includes the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds . Another method involves the interaction between elemental sulfur and NaOtBu, enabling a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Molecular Structure Analysis

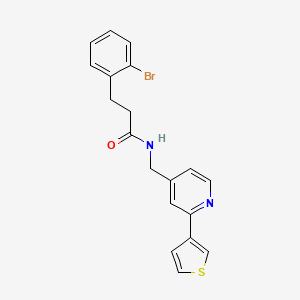

The molecular structure of 3-Chloro-2-nitrothiophene is represented by the InChI code1S/C4H2ClNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H . Chemical Reactions Analysis

Thiophene, the parent compound of 3-Chloro-2-nitrothiophene, undergoes various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The mode of action of 3-Chloro-2-nitrothiophene is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring .Physical And Chemical Properties Analysis

3-Chloro-2-nitrothiophene is a solid substance at room temperature . It has a melting point of 59-60 degrees Celsius .科学的研究の応用

Medicinal Chemistry

Thiophene and its derivatives, including 3-Chloro-2-nitrothiophene, are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Drugs

Thiophene derivatives show anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives, including 3-Chloro-2-nitrothiophene, have been found to exhibit antimicrobial properties .

Anticancer Agents

Thiophene derivatives also exhibit anticancer properties . They are used in the development of new anticancer drugs .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help protect metals from corrosion .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the development of new materials for electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They contribute to the development of new OLED materials .

Antihypertensive Agents

Thiophene derivatives have been found to exhibit antihypertensive properties . They are used in the development of new antihypertensive drugs .

作用機序

Target of Action

niger . These compounds likely interact with various proteins or enzymes within these organisms, disrupting their normal function.

Mode of Action

It is suggested that similar compounds, such as 2-chloro-3,5-dinitrothiophene, may involve a nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of halogen . This interaction could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may interfere with the function of sulfur-containing proteins or simpler thiols inside the cell . This could potentially disrupt a variety of biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.

Result of Action

Based on its mode of action, it can be inferred that the compound may disrupt the function of target proteins or enzymes, potentially leading to cell death or other biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-nitrothiophene. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity.

Safety and Hazards

将来の方向性

The demand for thiophene chemicals, including 3-Chloro-2-nitrothiophene, is increasing across various industries due to its versatile applications and evolving technological advancements . The global market for 2-nitrothiophene, a related compound, is expected to expand from an estimated market size of US$ 29.6 billion in 2023 to US$ 37.72 billion by 2033 .

特性

IUPAC Name |

3-chloro-2-nitrothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRGXGMRGIFNDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-nitrothiophene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)

![CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1](/img/structure/B2378921.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2378931.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)